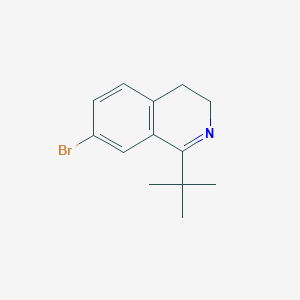
7-Bromo-1-tert-butyl-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a tert-butyl group at the 1st position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 1-(tert-butyl)-3,4-dihydroisoquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Formation of 7-substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-1-methyl-3,4-dihydroisoquinoline
- 7-Bromo-1-ethyl-3,4-dihydroisoquinoline
- 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline
Uniqueness
7-Bromo-1-(tert-butyl)-3,4-dihydroisoquinoline is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different alkyl groups at the 1st position.
Propiedades
Número CAS |
823236-16-4 |
|---|---|
Fórmula molecular |
C13H16BrN |
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
7-bromo-1-tert-butyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H16BrN/c1-13(2,3)12-11-8-10(14)5-4-9(11)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
MUHAYBPYVGJPMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NCCC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)

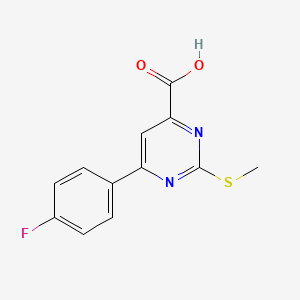
![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
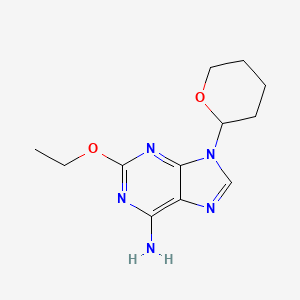
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
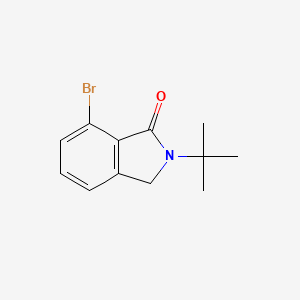
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
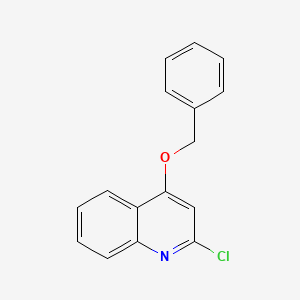
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
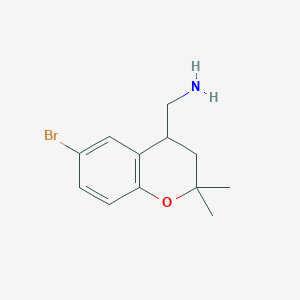
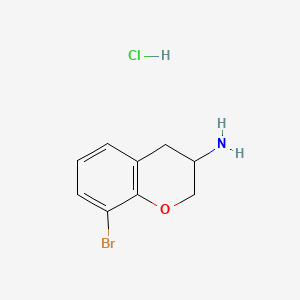
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
